Fmoc-Dap(Fmoc)-OH

Descripción

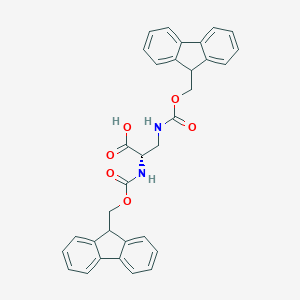

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEGOSWFFHSPHM-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373238 | |

| Record name | Fmoc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201473-90-7 | |

| Record name | Fmoc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dap(Fmoc)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a selectively modifiable diaminopropionic acid residue.

Core Properties and Specifications

This compound is a crystalline solid utilized in peptide chemistry to incorporate a diaminopropionic acid (Dap) residue into a peptide sequence. Both the alpha-amino and beta-amino groups are protected with the base-labile Fmoc group, allowing for selective deprotection strategies.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₃H₂₈N₂O₆ | |

| Molecular Weight | 548.59 g/mol | |

| CAS Number | 201473-90-7 | |

| Appearance | Crystals or crystalline powder | |

| Purity (HPLC) | ≥97.0% | |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 809.5 ± 65.0 °C | [1] |

| Density (Predicted) | 1.330 g/cm³ | [1] |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents. | [2] |

| Storage Temperature | 2-8°C |

Spectroscopic and Analytical Data

While direct spectra are not provided here, typical analytical data for this compound can be obtained through various spectroscopic methods. This data is crucial for identity confirmation and purity assessment.

-

¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are available from commercial suppliers and chemical databases.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The presence of two Fmoc groups on the diaminopropionic acid backbone presents both opportunities and challenges in peptide synthesis.

Strategic Considerations

The di-Fmoc protection allows for the simultaneous deprotection of both amino groups, which can be advantageous in certain synthetic strategies. However, the bulky nature of the two Fmoc groups can lead to steric hindrance during the coupling reaction, potentially requiring optimized protocols to ensure efficient peptide bond formation.[3][4][5]

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and solid support.

2.2.1. Coupling of this compound

Due to the steric hindrance of the two Fmoc groups, a potent coupling reagent and potentially longer coupling times or double coupling may be necessary.[6][7]

-

Reagents and Solvents:

-

This compound (3-5 equivalents)

-

Coupling reagent, e.g., HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Peptide-resin with a free N-terminal amine

-

-

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

In a separate reaction vessel, dissolve this compound and the coupling reagent in DMF.

-

Add DIPEA to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the swollen resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

-

Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

2.2.2. Deprotection of the Fmoc Groups

The removal of both Fmoc groups is achieved simultaneously using a standard basic solution.

-

Reagents and Solvents:

-

20% Piperidine in DMF (v/v)

-

DMF

-

-

Procedure:

-

Treat the peptide-resin with the 20% piperidine in DMF solution for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution for another 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the coupling of the next amino acid.

-

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound in SPPS.

SPPS Cycle for Incorporation of this compound

Caption: Workflow for the incorporation of this compound in SPPS.

Fmoc Deprotection Mechanism

Caption: Base-catalyzed deprotection of the Fmoc group.

References

- 1. This compound | 201473-90-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

An In-depth Technical Guide to Fmoc-Dap(Fmoc)-OH for Peptide Synthesis

This guide provides a comprehensive overview of Nα,Nβ-bis(fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. It details the chemical structure, properties, and application of this reagent in solid-phase peptide synthesis (SPPS), with a focus on creating branched or specially modified peptides.

Chemical Structure and Identification

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) where both the alpha-amino (Nα) and beta-amino (Nβ) groups are protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This dual protection allows for its direct incorporation into a peptide sequence and subsequent selective deprotection strategies.

IUPAC Name: (2S)-2,3-bis[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid

Synonyms: Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, Fmoc-3-(Fmoc-amino)-L-alanine[1]

The chemical structure of this compound is depicted below.

Caption: A simplified diagram illustrating the core L-2,3-diaminopropionic acid (Dap) structure with the attached Nα and Nβ Fmoc protecting groups.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that experimental data such as melting point and specific solubility are not widely reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₈N₂O₆ | [1] |

| Molecular Weight | 548.59 g/mol | [1] |

| CAS Number | 201473-90-7 | [1] |

| Appearance | Crystals | [1] |

| Purity (HPLC) | ≥97.0% | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC4c5ccccc5-c6ccccc46 | [1] |

| InChI Key | CEEGOSWFFHSPHM-PMERELPUSA-N | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis to introduce a site for side-chain modification or branching. The key feature of this reagent is the presence of two Fmoc groups with slightly different lability, allowing for a degree of selective deprotection.

Orthogonal Protection Strategy

The use of two Fmoc groups on the same amino acid residue is an example of "pseudo-orthogonal" protection. While both groups are removed by the same reagent (typically piperidine in DMF), their rates of removal can differ. The Nα-Fmoc group is generally more labile than the Nβ-Fmoc group. This difference can be exploited to achieve selective deprotection, although it often requires careful control of reaction conditions. For true orthogonality, other protecting groups such as Boc or Alloc would be used on the side chain.

The logical relationship of the protecting groups in this compound within an SPPS workflow is illustrated below.

Caption: Logical workflow for utilizing this compound in SPPS, highlighting the option for selective side-chain modification.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide sequence during manual Fmoc-SPPS and subsequent selective deprotection.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane - TIPS, water)

Protocol for Incorporation and Sequential Deprotection

The experimental workflow is visualized in the following diagram.

Caption: A step-by-step experimental workflow for the incorporation and selective deprotection of this compound in solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

N-terminal Fmoc Deprotection (of the growing peptide chain): Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10-15 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Sequential Fmoc Deprotection:

-

Nα-Deprotection: To continue peptide elongation, treat the resin with 20% piperidine in DMF as described in step 2. This will primarily remove the Nα-Fmoc group.

-

Nβ-Deprotection (for side-chain modification): After the desired peptide length is achieved, the Nβ-Fmoc group can be removed. This may require more stringent or prolonged treatment with piperidine. The conditions should be optimized for the specific sequence. For example, treatment with 20% piperidine in DMF for an extended period (e.g., 1-2 hours) may be necessary. Careful monitoring is required to avoid degradation of the peptide.

-

-

Side-Chain Modification: Once the Nβ-amine is deprotected, the desired molecule (e.g., another amino acid for branching, a fluorescent label) can be coupled using standard coupling protocols.

-

Final Cleavage and Deprotection: After completion of the synthesis, the peptide is cleaved from the resin, and all remaining protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA and scavengers like TIPS and water (e.g., 95:2.5:2.5 v/v/v), for 2-4 hours. The crude peptide is then precipitated with cold diethyl ether.

Conclusion

This compound is a valuable reagent for introducing L-2,3-diaminopropionic acid into synthetic peptides, providing a handle for further modifications. While the use of two identical protecting groups presents challenges for selective deprotection, careful control of reaction conditions can allow for the desired chemical transformations. This guide provides the fundamental information and a representative protocol for the successful application of this compound in peptide research and development.

References

Fmoc-Dap(Fmoc)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Fmoc)-OH. This reagent is a key building block in peptide synthesis, particularly for the introduction of diaminopropionic acid residues with fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both the alpha and beta amino groups.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These details are crucial for accurate experimental planning, reaction stoichiometry, and analytical characterization.

| Parameter | Value | Reference |

| CAS Number | 201473-90-7 | [1] |

| Molecular Weight | 548.59 g/mol | [1] |

| Empirical Formula | C₃₃H₂₈N₂O₆ | |

| Synonyms | Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, Fmoc-3-(Fmoc-amino)-L-alanine | |

| Purity | ≥97.0% (HPLC) | |

| Form | Crystals | |

| Storage Temperature | 2-8°C | [1] |

Logical Relationship of Compound Properties

The following diagram illustrates the key identifiers and properties of this compound.

Caption: Key identifiers and application of this compound.

Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are highly dependent on the target peptide sequence and the scale of the synthesis. The information available from public sources does not include specific, universally applicable experimental methodologies.

However, a generalized workflow for the incorporation of this compound in solid-phase peptide synthesis (SPPS) is provided below. This serves as a conceptual guide for researchers to develop specific protocols tailored to their needs.

Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.

Disclaimer: This guide is intended for informational purposes for qualified professionals. It is not a substitute for detailed, validated experimental protocols. Researchers should consult relevant literature and safety data sheets before handling any chemical reagents.

References

Synthesis and Purification of Fmoc-Dap(Fmoc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block in peptide synthesis and drug discovery. This document outlines detailed methodologies for its preparation, purification, and its primary application in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The presence of two Fmoc protecting groups on both the alpha (α) and beta (β) amino functions makes it a valuable reagent for introducing a Dap residue into a peptide chain where both amino groups are initially blocked. The Fmoc groups are base-labile, offering a consistent deprotection strategy during SPPS. The Dap side chain itself provides a site for further chemical modification, such as branching, cyclization, or conjugation to other molecules, making it a versatile tool in the design of complex peptides and peptidomimetics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 201473-90-7 |

| Molecular Formula | C₃₃H₂₈N₂O₆ |

| Molecular Weight | 548.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (typical) | ≥97.0% (HPLC)[1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of both amino groups of L-2,3-diaminopropionic acid using an activated Fmoc reagent. The following is a representative experimental protocol based on established methods for the Fmoc protection of amino acids.

Experimental Protocol: Synthesis

Materials:

-

L-2,3-diaminopropionic acid dihydrochloride

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

1,4-Dioxane or Acetone

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus

Procedure:

-

Dissolution of Starting Material: Dissolve L-2,3-diaminopropionic acid dihydrochloride (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Sufficient base should be used to neutralize the dihydrochloride salt and maintain a basic pH (around 8-9). Stir the mixture until the amino acid is fully dissolved.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Addition of Fmoc Reagent: Dissolve Fmoc-OSu (2.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 60-90 minutes while stirring vigorously. Maintain the temperature below 10°C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove inorganic salts.

-

Drying: Dry the crude product under vacuum to a constant weight.

Synthesis Workflow

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as Fmoc-β-alanine, and any mono-Fmoc protected species. Recrystallization and preparative high-performance liquid chromatography (HPLC) are the most common methods.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities.

Materials:

-

Crude this compound

-

Toluene (or other suitable solvents like ethyl acetate/hexane mixture)

-

Heating mantle with stirrer, reflux condenser, filtration apparatus

Procedure:

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.

-

Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should begin to form. For maximum yield, subsequently place the flask in a refrigerator or ice bath (0-4°C) for several hours.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene.

-

Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Preparative RP-HPLC

For achieving the highest purity, preparative reverse-phase HPLC (RP-HPLC) is a powerful technique.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

-

Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture)

Procedure:

-

Method Development (Analytical Scale): An analytical HPLC run should be performed first to determine the retention time of the product and to optimize the separation from impurities. A typical gradient for analytical HPLC would be a linear gradient from 30% to 100% Mobile Phase B over 20-30 minutes.

-

Scaling Up to Preparative Scale: Based on the analytical results, a suitable gradient for the preparative scale is developed. This usually involves a shallower gradient around the elution time of the target compound to maximize resolution.

-

Sample Loading: The dissolved crude product is loaded onto the equilibrated preparative column.

-

Elution and Fraction Collection: The gradient is run, and fractions are collected based on the UV chromatogram. The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a fluffy white solid.

Purification Workflow

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a di-protected diaminopropionic acid residue into a peptide sequence. The following workflow outlines the key steps for its incorporation.

SPPS Workflow for this compound Incorporation

Quantitative Data in SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. Table 2 summarizes the expected efficiencies for the incorporation of this compound.

| Parameter | Expected Efficiency/Purity | Monitoring Method |

| Coupling Efficiency | >99% | Kaiser Test or Chloranil Test |

| Fmoc Deprotection Efficiency | >99% | UV monitoring of piperidine-dibenzofulvene adduct |

| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 50-90% | Analytical RP-HPLC |

| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry |

Conclusion

The synthesis and purification of this compound can be achieved through well-established procedures in amino acid and peptide chemistry. The protocols provided in this guide offer a robust framework for researchers to produce high-purity material suitable for demanding applications in drug development and chemical biology. The strategic use of this di-protected amino acid in solid-phase peptide synthesis opens up avenues for the creation of novel and complex peptide architectures with tailored biological activities. Rigorous purification and analytical characterization are paramount to ensure the quality and successful application of this compound in these advanced research endeavors.

References

An In-depth Technical Guide to the Solubility of Nα,Nβ-bis(Fmoc)-L-2,3-diaminopropionic Acid (Fmoc-Dap(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα,Nβ-bis(Fmoc)-L-2,3-diaminopropionic acid, commercially known as Fmoc-Dap(Fmoc)-OH. While precise quantitative solubility data for this specific reagent is not extensively available in public literature, this document extrapolates from established principles for structurally similar Fmoc-protected amino acids. Furthermore, it provides a detailed experimental protocol for researchers to determine these critical parameters in their own laboratory settings, ensuring optimal conditions for solid-phase peptide synthesis (SPPS).

The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product.[1] Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences in the desired peptide.[1] this compound, with its two bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) groups, presents a unique solubility profile that must be carefully considered.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Nα,Nβ-Bis-Fmoc-L-2,3-diaminopropionic acid |

| CAS Number | 201473-90-7[2] |

| Molecular Formula | C₃₃H₂₈N₂O₆[2] |

| Molecular Weight | 548.59 g/mol [2] |

| Appearance | White to off-white crystalline powder or crystals[2] |

| Storage Temperature | 2-8°C[2] |

Qualitative Solubility Profile

The solubility of this compound is dictated by the presence of the two large, nonpolar Fmoc protecting groups. These groups significantly increase the compound's affinity for organic solvents while drastically reducing its solubility in aqueous media. Like most Fmoc-protected amino acids, it is expected to exhibit good solubility in polar aprotic solvents commonly employed in SPPS.[1][3]

The following table summarizes the expected qualitative solubility of this compound.

| Solvent | Type | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | The most common and effective solvent for SPPS and dissolving Fmoc-amino acids.[4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | An excellent alternative to DMF, known for its strong solvating properties.[4][5] Some reports suggest Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[4] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | A very strong solvent, often used for difficult-to-dissolve reagents or as a co-solvent.[6] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to Low | Less effective than DMF or NMP for solvating polar peptides and Fmoc-amino acids.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Low | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions. |

| Water | Polar Protic | Insoluble | The hydrophobic Fmoc groups significantly limit solubility in aqueous solutions.[1] |

| Methanol / Ethanol | Polar Protic | Very Low to Insoluble | Limited solubility is expected due to the large nonpolar regions of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, it is imperative to determine the solubility of this compound experimentally. The following is a generalized and robust protocol based on the saturation shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[1][3]

Objective

To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature (e.g., 25°C).

Materials and Equipment

-

This compound

-

High-purity solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge capable of high speeds (e.g., >10,000 x g)

-

Volumetric flasks and calibrated pipettes

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a clean, dry vial. The amount should be visibly in excess of what is expected to dissolve.

-

Using a calibrated pipette, add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.

Step 2: Equilibration

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[3] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

Step 3: Separation of Undissolved Solid

-

After equilibration, remove the vial from the shaker.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid material firmly at the bottom.[3]

Step 4: Sample Preparation for Analysis

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor will be necessary.

Step 5: HPLC Analysis and Quantification

-

Prepare Standards: Create a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and plot the peak area (detected by UV absorbance, typically around 265 nm or 301 nm for the Fmoc group) against the concentration to generate a linear calibration curve.[1]

-

Analyze Sample: Inject the diluted sample into the HPLC system under the same conditions.

-

Determine Concentration: Using the calibration curve, determine the concentration of this compound in the diluted sample based on its peak area.

Calculation of Solubility

Calculate the concentration of the original saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

Where: Dilution Factor = (Final Volume of Diluted Sample) / (Initial Volume of Supernatant Taken)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining compound solubility.

References

Stability and Storage of Fmoc-Dap(Fmoc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH). Adherence to these guidelines is critical for maintaining the purity and reactivity of this reagent, ensuring the successful synthesis of high-quality peptides for research and therapeutic development.

Core Concepts: Understanding the Molecule

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid, where both the alpha-amino and beta-amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection makes it a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a diaminopropionic acid residue, which can serve as a branching point or be further functionalized after selective deprotection. The stability of this compound is intrinsically linked to the chemical nature of the Fmoc protecting group.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on supplier data sheets and general best practices for Fmoc-protected amino acids.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions.[1] |

| For long-term storage, -20°C is often recommended for Fmoc-amino acids. | Further slows down chemical degradation processes. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and hydrolysis. |

| Moisture | Store in a desiccated environment. | The Fmoc group and the carboxylic acid are susceptible to hydrolysis. |

| Light | Protect from light. | The fluorenyl moiety of the Fmoc group can be light-sensitive. |

| Container | Tightly sealed, opaque container. | Prevents exposure to moisture, light, and atmospheric contaminants. |

Potential Degradation Pathways

A potential degradation pathway for this compound is illustrated below.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in 5.0 mL of a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Vortex until fully dissolved.

2. HPLC System and Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 30-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 265 nm and 301 nm |

| Injection Volume | 10 µL |

3. Data Analysis:

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Monitor for the appearance of new peaks over time, which may indicate degradation products.

The experimental workflow for stability testing is depicted below.

Caption: Workflow for stability testing of this compound.

Handling and Best Practices

To ensure the longevity and reliability of this compound, the following handling practices are recommended:

-

Aliquoting: Upon receipt, consider aliquoting the material into smaller, single-use vials to minimize repeated opening and closing of the main container, which can introduce moisture and air.

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

-

Solvent Quality: Use high-purity, anhydrous, and amine-free solvents (e.g., DMF for peptide synthesis) for preparing solutions to prevent premature deprotection.

-

Solution Stability: Solutions of this compound are generally less stable than the solid form. Prepare solutions fresh for each use. If storage of a solution is necessary, store at -20°C or -80°C and use within a short period.

The logical relationship for proper handling and storage is outlined in the following diagram.

Caption: Decision tree for proper handling and storage.

By implementing these storage, handling, and analytical protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in peptide synthesis and downstream applications.

References

The Role of Fmoc Protecting Groups in Peptide Synthesis: A Technical Guide

The strategic use of protecting groups is fundamental to the success of modern solid-phase peptide synthesis (SPPS), a technology that underpins both academic research and industrial drug development.[1] Among the chemical tools available, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant choice for the temporary protection of the α-amino group of amino acids.[1][2] Its popularity stems from its unique chemical properties, most notably its lability under mild basic conditions. This characteristic is the foundation of the Fmoc/tBu orthogonal protection strategy, which permits the selective removal of the N-terminal Fmoc group while acid-labile side-chain protecting groups (like tert-butyl, tBu) remain intact.[1][3] This guide provides an in-depth examination of the Fmoc group's chemistry, its application in SPPS, and the associated protocols and potential challenges.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its distinct chemical structure and reactivity, which allows for its controlled application and removal during peptide synthesis.

Protection of Amino Acids

The Fmoc group is introduced to the α-amino group of an amino acid to prevent its reaction during the activation and coupling of the subsequent amino acid.[4] This is typically achieved by reacting the amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][5] Fmoc-OSu is generally preferred due to its greater stability and a lower tendency to cause the formation of undesired dipeptides during the reaction.[5][6][7] The reaction proceeds via nucleophilic attack of the amino group on the Fmoc reagent, forming a stable carbamate linkage.[5][7]

Deprotection Mechanism

The defining characteristic of the Fmoc group is its removal under mild basic conditions, a process that does not affect the acid-labile protecting groups used for amino acid side chains.[1][] The deprotection is a two-step β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][9][10]

-

Proton Abstraction: The base abstracts the acidic proton at the C9 position of the fluorenyl ring system.[6][9]

-

β-Elimination: This leads to the elimination of the unstable dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which rapidly decarboxylates.[9][]

-

DBF Adduct Formation: The highly reactive DBF is immediately trapped by the secondary amine (e.g., piperidine) to form a stable adduct, driving the deprotection reaction to completion.[9][12]

This DBF-piperidine adduct has a strong UV absorbance at approximately 301 nm, which allows for the real-time quantitative monitoring of the deprotection reaction's progress.[1][10]

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc chemistry is ideally suited for the iterative, cyclical process of SPPS. Each cycle extends the peptide chain by one amino acid and consists of three main stages: deprotection, activation/coupling, and washing.[4] This process is highly amenable to automation, which has significantly advanced high-throughput screening and the large-scale production of peptides.[]

Data Presentation: Reagents and Strategy Comparison

The selection of reagents is critical for a successful synthesis. The Fmoc strategy is often compared with the older Boc (tert-butoxycarbonyl) methodology.

Table 1: Comparison of Fmoc and Boc Synthesis Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile)[] | Boc (Acid-labile)[] |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (mild base)[13][14] | Trifluoroacetic acid (TFA) (strong acid)[15][16] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt)[4][] | Strong-acid-labile (e.g., Bzl)[15] |

| Final Cleavage from Resin | TFA-based cocktails (strong acid)[2] | Anhydrous HF or TFMSA (very strong acid)[15] |

| Key Advantage | Mild conditions, orthogonality, automation-friendly[][] | Effective for long or aggregation-prone sequences[15][16] |

| Primary Disadvantage | Potential for base-catalyzed side reactions[17] | Harsh acidic conditions, requires special equipment for HF[14][15] |

Table 2: Common Reagents in Fmoc-SPPS

| Reagent Type | Examples | Function / Notes |

| Solid Supports (Resins) | Wang, Rink Amide, 2-Chlorotrityl[18][19] | Wang/2-Cl-Trityl for C-terminal acids; Rink Amide for C-terminal amides.[18][19] |

| Fmoc-Deprotection Agents | Piperidine, 4-Methylpiperidine, DBU/Piperidine[12][20] | 20% Piperidine in DMF is the standard.[21] DBU mixtures can be faster.[12] |

| Coupling Reagents | Carbodiimides: DIC, DCCAminium/Uronium: HATU, HBTU, HCTUPhosphonium: PyBOP, PyAOP[22][23][24] | Activate the carboxylic acid for amide bond formation. HATU and HBTU are highly efficient.[22][24] |

| Coupling Additives | HOBt, HOAt, Oxyma Pure[23] | Added to carbodiimide couplings to reduce racemization and improve efficiency.[24] |

| Bases for Coupling | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)[23] | Required for aminium/uronium and phosphonium salt-mediated couplings.[23] |

| Final Cleavage Cocktails | Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)TFA/TIS/H₂O[25] | Strong acid mixture to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers (TIS, EDT, etc.) trap reactive cations.[25] |

Experimental Protocols

The following protocols provide a generalized methodology for key steps in manual Fmoc-SPPS. Equivalents are calculated relative to the initial loading of the resin.

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) in a suitable reaction vessel with agitation for 30-60 minutes.[12][22] Drain the solvent.

-

Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes and then drain the solution.[12][18]

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[12]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[22]

Protocol 2: HATU-Mediated Amino Acid Coupling

-

Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol 1. The resin now has a free N-terminal amine.

-

Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (2.9-4.5 equivalents), and a hindered base like DIPEA (6-10 equivalents) in DMF.[22][25]

-

Coupling: Immediately add the activation mixture to the deprotected peptide-resin.[22][25]

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.[25] The reaction time may be extended for sterically hindered amino acids or difficult sequences.[22]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete.[12]

-

Washing: Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[18]

Protocol 3: Final Cleavage and Deprotection

-

Resin Preparation: After the final coupling step and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[26]

-

Cleavage: Add a pre-chilled cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v) to the dried resin (approx. 10 mL per gram).[19][25] The choice of scavengers (like TIS) is critical to prevent side reactions with sensitive residues.[25]

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.[25]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1][25]

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash to remove residual scavengers. Dry the final peptide pellet under vacuum.[1][25]

The Fmoc Orthogonal Protection Strategy

The success of Fmoc-based SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. The Fmoc/tBu strategy is the prime example of this principle.

-

Nα-Fmoc Group: Labile to mild bases (e.g., piperidine).[]

-

Side-Chain Groups (tBu, Boc, Trt, Pbf): Labile to strong acids (e.g., TFA).[][27]

-

Resin Linker: Labile to strong acids (e.g., TFA).[3]

This orthogonality ensures that the temporary Nα-Fmoc group can be removed at every cycle to allow chain elongation, while the permanent side-chain protecting groups and the resin linkage remain stable until the final acid-mediated cleavage step.[1][]

Potential Side Reactions and Challenges

Despite its robustness, Fmoc chemistry is associated with several potential side reactions that can affect the purity and yield of the final peptide.

-

Aspartimide Formation: A base-catalyzed intramolecular cyclization can occur at aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[12][17] This can lead to a mixture of α- and β-coupled peptides or piperidide adducts.[17]

-

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, where the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. It is especially common when proline is one of the first two residues.[12][17]

-

Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[6] This is a significant risk for certain amino acids like histidine and cysteine, requiring careful selection of coupling reagents and conditions to mitigate.[22][25]

-

Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the resin support.[17] This can hinder solvent and reagent access, leading to incomplete deprotection and coupling reactions.[17]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern peptide synthesis, enabling the efficient, high-fidelity assembly of complex peptide chains.[1][6] Its mild, base-labile nature provides a robust and orthogonal protection strategy that is highly compatible with automated synthesis and a wide range of sensitive amino acid side chains.[1][] For researchers, scientists, and drug development professionals, a thorough understanding of the principles of Fmoc chemistry, its associated protocols, and potential side reactions is essential for optimizing synthesis strategies and achieving high-purity peptides for therapeutic and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. genscript.com [genscript.com]

- 14. lifetein.com [lifetein.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. peptide.com [peptide.com]

- 21. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. bachem.com [bachem.com]

- 24. peptide.com [peptide.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the construction of complex peptide chains with high fidelity. The strategic use of protecting groups is fundamental to this process, allowing for the sequential addition of amino acids in a controlled manner. While the synthesis of linear peptides is well-established, the creation of more complex architectures, such as branched peptides and peptide dendrimers, requires specialized building blocks. One such reagent is Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Fmoc)-OH.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in SPPS. Unlike orthogonally protected amino acids used for linear synthesis, this compound serves as a symmetrical branching unit. Its unique characteristic is the presence of two base-labile Fmoc protecting groups, which, upon simultaneous removal, expose two primary amines for concurrent peptide chain elongation. This allows for the generation of symmetrically branched peptides, which have applications in creating multivalent ligands, synthetic vaccines, and drug delivery systems.[1]

Core Mechanism of Action in Symmetrical Branching

The primary function of this compound in SPPS is to introduce a symmetrical branching point in a peptide sequence. The mechanism proceeds through a series of defined steps within the standard Fmoc-SPPS workflow.

Following its coupling to the resin-bound peptide chain via its carboxylic acid, the two Fmoc groups on the α- and β-amino positions are simultaneously removed under standard basic conditions (typically 20% piperidine in DMF). This single deprotection step reveals two free primary amines. The subsequent coupling step then involves the addition of the next amino acid, where two equivalents of the activated amino acid react with the two available amines on the Dap residue. This results in the symmetrical elongation of two new peptide chains from the single branching point. This process can be repeated to create dendritic structures of higher generations.

The use of a branching diamino acid at regular intervals, such as every third position, is a key strategy in the synthesis of peptide dendrimers.[2] While lysine is a commonly used residue for creating branched structures, diaminopropionic acid offers an alternative scaffold.[1][3]

Data Presentation

While extensive quantitative data specifically for the performance of this compound is not widely available in the literature, the efficiency of each step can be extrapolated from standard Fmoc-SPPS protocols and data from analogous branching units like Fmoc-Lys(Fmoc)-OH. Successful synthesis relies on driving each reaction to completion.

| Parameter | Expected Efficiency/Purity | Monitoring Method | Notes |

| Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) | Steric hindrance at the branching point may necessitate longer coupling times or double coupling to achieve completion. |

| Fmoc Deprotection Efficiency | >99% | UV-Vis spectroscopy of dibenzofulvene-piperidine adduct | Simultaneous deprotection of two Fmoc groups is generally efficient under standard conditions. |

| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent (typically 50-80% for branched peptides) | Analytical RP-HPLC | Purity is highly dependent on the efficiency of the branching and subsequent coupling steps. Incomplete reactions can lead to a heterogeneous mixture of products. |

| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry | Purification of branched peptides can be more challenging than for linear peptides due to the potential for closely related impurities.[4] |

Experimental Protocols

The following protocols outline the manual Fmoc-SPPS process for incorporating an this compound residue to create a symmetrical branch and the subsequent elongation of the branched chains.

Protocol 1: Incorporation of this compound as a Branching Unit

This protocol describes the coupling of this compound to a deprotected N-terminal amine on the solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/OxymaPure)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) and additive (e.g., HOBt, 3 equivalents) in DMF.

-

Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes. Add the activated solution to the resin.

-

Reaction: Agitate the mixture for 2-4 hours at room temperature. Due to the steric bulk of the reagent, a longer coupling time or a second coupling may be necessary to ensure complete reaction.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Symmetrical Elongation from the Dap Branching Point

This protocol describes the simultaneous deprotection of both Fmoc groups on the Dap residue and the subsequent coupling of the next amino acid to form two new peptide chains.

Procedure:

-

Simultaneous Fmoc Deprotection: Treat the resin-bound peptide containing the this compound residue with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Coupling Solution Preparation: In a separate vessel, dissolve the next Fmoc-protected amino acid (5 equivalents per coupling site, so 10 equivalents relative to the initial resin loading), a suitable coupling agent (e.g., DIC, 10 equivalents), and additive (e.g., OxymaPure, 7.5 equivalents) in DMF.[5]

-

Activation and Coupling: Add the coupling reagents to the amino acid solution and add the activated mixture to the resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1.

-

Chain Elongation: Repeat this cycle for the subsequent amino acids to grow the two symmetrical peptide chains.

Mandatory Visualization

Caption: Chemical Structure of this compound.

Caption: Mechanism of simultaneous Fmoc deprotection from the Dap residue.

Caption: Experimental workflow for creating a symmetrical branch using this compound.

Potential Side Reactions

The synthesis of branched peptides using this compound is subject to the common side reactions encountered in Fmoc-SPPS, with some considerations specific to the branching point.

-

Incomplete Coupling: Due to the steric hindrance around the Dap residue after the first coupling, achieving 100% coupling of both incoming amino acids in the subsequent step can be challenging. Incomplete coupling will result in asymmetrically grown chains, leading to a complex mixture of products that are difficult to purify. Using a higher excess of activated amino acid and extended coupling times can mitigate this.[3]

-

Racemization: While the urethane-based Fmoc group generally suppresses racemization during activation, the risk is not entirely eliminated, especially for racemization-prone amino acids like histidine and cysteine when they are coupled to the sterically crowded branching point.[6]

-

Diketopiperazine Formation: This side reaction is generally a concern at the dipeptide stage of linear peptide synthesis. While less common at a branching point within a longer chain, it is a potential consideration if the branching unit is close to the N-terminus.[7]

-

Aggregation: The increased molecular weight and complexity of branched peptides can enhance the tendency for on-resin aggregation, which can hinder reagent access and lead to incomplete reactions.[8] The use of aggregation-disrupting solvents or synthesis at elevated temperatures can be beneficial.

Characterization of Branched Peptides

The successful synthesis of a branched peptide using this compound must be confirmed by thorough analytical characterization.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for assessing the purity of the crude peptide product and for purifying the target branched peptide.[4] Branched peptides may exhibit different retention behavior compared to their linear counterparts.

-

Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight of the final product. Techniques such as MALDI-TOF or ESI-MS can verify that the correct number of amino acid residues has been incorporated into the branched structure.[9]

-

Amino Acid Analysis (AAA): For complex dendrimers, amino acid analysis can be used to confirm the ratio of the different amino acids in the final product, providing further evidence of the correct structure.[2]

Conclusion

This compound is a specialized reagent in Solid-Phase Peptide Synthesis that serves as an effective tool for the creation of symmetrically branched peptides and peptide dendrimers. Its mechanism of action relies on the simultaneous deprotection of two Fmoc groups, enabling the concurrent elongation of two peptide chains from a single diaminopropionic acid residue. While the synthesis of such branched structures can be more challenging than that of linear peptides, careful control of coupling conditions and thorough purification can yield well-defined, complex macromolecules with a wide range of applications in biomedical research and drug development.

References

- 1. Peptide Dendrimer-Based Antibacterial Agents: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combinatorial libraries of peptide dendrimers: design, synthesis, on-bead high-throughput screening, bead decoding and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Super-Cationic Peptide Dendrimers—Synthesis and Evaluation as Antimicrobial Agents | MDPI [mdpi.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic Acid: A Versatile Linker for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid (di-Fmoc-L-Dap) is a pivotal building block in synthetic chemistry, particularly valued in solid-phase peptide synthesis (SPPS) for creating complex, branched, and modified peptides. This symmetrically protected derivative of L-2,3-diaminopropionic acid (L-Dap) features two base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, one on the α-amino and one on the β-amino function. This configuration provides a unique scaffold for introducing conjugations, branching points, or cyclization linkers within a peptide sequence.

The presence of two primary amines on the core L-Dap structure makes it a valuable precursor for antibiotics and siderophores.[1] In synthetic applications, the dual Fmoc protection allows for the simultaneous deprotection of both amino groups, opening two sites for further chemical modification. This is particularly useful in the construction of peptide dendrimers, dual-labeled probes, or scaffolds for combinatorial chemistry.

Physicochemical Properties

| Property | Value | Reference(s) |

| Synonyms | Fmoc-L-Dap(Boc)-OH, Fmoc-Dap(Boc)-OH | [2][3] |

| CAS Number | 162558-25-0 | [2][4] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [2][4] |

| Molecular Weight | 426.46 g/mol | [2][4] |

| Appearance | White powder | [2][3] |

| Purity | ≥98% (HPLC) | [2] |

| Optical Rotation | [α]²⁰D = -21 ± 2º (c=1 in DMF) | [2][3] |

| Storage Conditions | 0–8 °C | [2] |

Core Applications in Drug Development and Research

The unique bifunctional nature of di-Fmoc-L-Dap makes it a strategic tool for designing sophisticated peptide-based molecules.

-

Branched Peptides: After incorporation into a peptide chain and subsequent deprotection of both Fmoc groups, two new peptide chains can be initiated from the Dap residue, creating a branched or dendritic structure. This is used to develop synthetic vaccines, multivalent binding molecules, and carriers for drug delivery.

-

Peptide Cyclization: The two amino groups can be used as anchor points to cyclize a peptide chain with a bifunctional linker, enhancing conformational stability and resistance to enzymatic degradation.

-

Bioconjugation: It serves as a versatile linker for attaching other molecules, such as labels (fluorophores, biotin), polyethylene glycol (PEG), or cytotoxic drugs, to a specific site within a peptide.[2][3] This is fundamental in creating diagnostic reagents and targeted therapeutics like antibody-drug conjugates (ADCs).

-

Scaffold for Combinatorial Libraries: The Dap core allows for the generation of diverse chemical libraries by attaching different building blocks to the α- and β-amino groups, accelerating the discovery of novel bioactive compounds.

Experimental Protocols

The incorporation of di-Fmoc-L-Dap into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key steps involve the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the activated di-Fmoc-L-Dap.

Protocol: Incorporation of di-Fmoc-L-Dap-OH via Manual SPPS

This protocol describes a single coupling cycle for adding di-Fmoc-L-Dap-OH to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

- Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

- Drain the DMF.

2. N-Terminal Fmoc Deprotection (if applicable):

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes. Drain the solution.

- Repeat the 20% piperidine treatment for an additional 7-10 minutes.

- Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation:

- In a separate vial, dissolve di-Fmoc-L-Dap-OH (3 eq.), a coupling agent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.

- Allow the mixture to pre-activate for 5-10 minutes at room temperature.

4. Coupling Reaction:

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to ensure complete coupling.

- Once the reaction is complete, drain the coupling solution.

5. Washing:

- Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

6. Capping (Optional):

- To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-20 minutes.

- Wash the resin with DMF and DCM.

The resin is now ready for the next step, which could be the deprotection of the two newly introduced Fmoc groups to enable branching or further chain elongation.

Visualizations

Workflow for SPPS Incorporation

The following diagram illustrates the standard cycle for incorporating Nα,Nβ-di-Fmoc-L-Dap-OH into a growing peptide chain on a solid support.

Logical Role as a Branching Unit

This diagram illustrates the structural role of the di-Fmoc-L-Dap residue as a branching point after its incorporation and deprotection within a peptide backbone.

References

A Technical Guide to Fmoc-Dap(Fmoc)-OH: Commercial Sourcing and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα,Nβ-bis-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a diaminopropionic acid (Dap) residue. This guide covers commercial suppliers, pricing, and detailed technical information, including experimental protocols and the functional implications of incorporating Dap into peptide structures.

Commercial Suppliers and Pricing

This compound and its orthogonally protected derivatives are available from a range of commercial suppliers specializing in reagents for peptide synthesis. While pricing can vary based on purity, quantity, and supplier, the following table provides an overview of common vendors and publicly available pricing information. For many suppliers, pricing is available upon request or requires a user account.

| Supplier | Product Name | CAS Number | Purity | Pack Size | Price (USD) |

| Sigma-Aldrich | This compound | 201473-90-7 | ≥97.0% (HPLC) | On Request | Contact for Pricing |

| ChemPep | Fmoc-Dap(Boc)-OH | 162558-25-0 | 25 g | $300.00[1] | |

| Aapptec | This compound | 201473-90-7 | On Request | Contact for Pricing | |

| Aapptec | Fmoc-Dap(Boc)-OH | 162558-25-0 | On Request | Contact for Pricing[2] | |

| Bachem | Fmoc-Dap(Dnp)-OH | On Request | Contact for Pricing[3] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Technical Data

This compound is a crystalline solid with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₈N₂O₆ | |

| Molecular Weight | 548.59 g/mol | |

| CAS Number | 201473-90-7 | |

| Appearance | Crystals | |

| Purity | ≥97.0% (HPLC) | |

| Storage Temperature | 2-8°C |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is used to protect the α-amino group of the amino acid. In this compound, both the α- and β-amino groups are protected with Fmoc groups. This allows for the incorporation of a Dap residue into a peptide chain. The Fmoc groups can be removed simultaneously using a piperidine solution, exposing both amino groups for further modification or for their role in the final peptide structure.

The use of orthogonally protected derivatives, such as Fmoc-Dap(Boc)-OH, where the β-amino group is protected by the acid-labile Boc (tert-butyloxycarbonyl) group, offers greater synthetic flexibility. This allows for the selective deprotection of the α-amino group for chain elongation while the β-amino group remains protected. The Boc group can then be removed at a later stage for side-chain modification, such as cyclization or the attachment of other molecules.

General Experimental Protocol for SPPS using Fmoc-Protected Amino Acids

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, which can be adapted for this compound, into a peptide chain using manual SPPS.

Materials and Reagents:

-

Fmoc-protected amino acids (including this compound)

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[4]

-

Drain the solution and repeat the treatment with fresh piperidine solution for another 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (e.g., this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA). The typical molar ratio is Amino Acid:Coupling Reagent:Base = 1:0.95:2.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.

Functional Role of Diaminopropionic Acid in Peptides

The incorporation of diaminopropionic acid into peptides can significantly alter their structural and functional properties. The presence of the additional primary amino group on the side chain can influence the peptide's charge, polarity, and potential for further chemical modification.

One notable application is in the design of pH-sensitive peptides. Research has shown that peptides rich in Dap can exhibit a tuned pH response, making them effective vectors for nucleic acid delivery.[5][6] The pKa of the β-amino group of Dap is sensitive to the local environment within the peptide, allowing for changes in protonation state within the pH range of endosomal acidification.[7] This property can be harnessed to trigger the release of therapeutic cargo, such as siRNA, from endosomes into the cytoplasm.[5][7]

The following diagram illustrates the conceptual relationship between the pH change in the endosome and the release of cargo mediated by a Dap-containing peptide.

Quality Control and Analytical Data

Suppliers of this compound typically provide a certificate of analysis (CoA) that includes data on the compound's purity, as determined by High-Performance Liquid Chromatography (HPLC). The expected purity for research-grade material is generally high, often exceeding 99%.[] While specific NMR and mass spectrometry data are not always readily available on supplier websites, they can often be requested. For researchers synthesizing peptides containing Dap, it is crucial to characterize the final product thoroughly using techniques such as mass spectrometry to confirm the correct mass and RP-HPLC to assess purity.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing L-2,3-diaminopropionic Acid using Fmoc-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block as its side chain contains a primary amine, which can serve as a versatile handle for various modifications. These modifications include peptide cyclization, branching, and the attachment of labels such as fluorophores or cytotoxic drugs. To achieve selective modification of the Dap side chain, an orthogonal protection strategy is essential. This application note details the use of Nα-Fmoc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This derivative allows for the selective deprotection of the side-chain amine on the solid support, enabling targeted chemical alterations.

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern peptide synthesis, offering mild reaction conditions.[1] The Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation, while reactive amino acid side chains are protected by acid-labile groups.[1] The use of this compound introduces a second Fmoc group on the side chain, which can be selectively removed using the same reagent as the Nα-Fmoc group (piperidine), but at a different stage of the synthesis. This allows for side-chain manipulation after the peptide backbone has been assembled.

Principle of the Orthogonal Strategy